molecular formula C13H12N2Na2O14S2 B565917 Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt CAS No. 910292-86-3

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt

Cat. No.: B565917
CAS No.: 910292-86-3
M. Wt: 534.363
InChI Key: JINCQYPCQMBZSX-SNSYAXNKSA-L
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis confirms deuterium incorporation, with the absence of proton signals at δ 2.35–2.45 ppm (C2 and C4 methylene protons in non-deuterated BS2G). Quantitative ¹³C NMR reveals distinct splitting patterns for deuterated carbons, validating isotopic purity >98%.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra exhibit key functional group vibrations:

  • Ester C=O stretch : 1740–1720 cm⁻¹
  • Sulfonate S=O asymmetric stretch : 1220–1150 cm⁻¹
  • NHS ring vibrations : 950–850 cm⁻¹

X-ray Diffraction (XRD)

Crystallographic data are limited due to the compound’s hygroscopic nature. However, powder XRD patterns align with non-deuterated BS2G, indicating isomorphic crystal structures.

Comparative Structural Analysis with Non-deuterated BS2G Analog

A structural comparison highlights the following differences:

Parameter Glutaric Acid-d4 BS2G Non-deuterated BS2G
Molecular Weight 534.36 g/mol 530.35 g/mol
Isotopic Composition 98% D at C2/C4 Natural abundance H
MS Detection +4 AMU shift in crosslinked peptides No mass shift
Reactivity Identical to BS2G Amine-reactive sulfo-NHS esters
Solubility >9.2 mg/mL in DMF/DMSO Similar solubility profile

The deuterated variant’s primary advantage lies in MS-based applications , where isotopic pairs facilitate unambiguous identification of crosslinked peptides without altering crosslinking efficiency. Structural studies using denaturing mass photometry (dMP) demonstrate identical oligomer stabilization patterns between deuterated and non-deuterated forms, confirming functional equivalence.

Properties

CAS No.

910292-86-3

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

534.363

IUPAC Name

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;

InChI Key

JINCQYPCQMBZSX-SNSYAXNKSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

BS2G-d4;  BS2G-d4;  1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4;  Disuccinimidyl Glutarate-d4; 

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Exchange in Deuterated Solvents

Glutaric acid is dissolved in deuterated water (D2_2O) or deuterated sulfuric acid (D2_2SO4_4) under reflux at 80–100°C for 48–72 hours. The reaction exploits the labile α-hydrogens adjacent to carboxyl groups, which undergo isotopic exchange. Post-reaction, the mixture is neutralized with NaOD, and the deuterated product is isolated via lyophilization. Typical deuteration efficiency exceeds 98%, as verified by 2^2H NMR.

Key Parameters

ParameterValue/Range
Temperature80–100°C
Reaction Time48–72 hours
Catalyst Concentration0.5–1.0 M D2_2SO4_4
Deuteration Efficiency≥98%

Bis-Esterification with Sulfo-N-Hydroxysuccinimide

The deuterated glutaric acid is converted into its bis-sulfo-NHS ester through a two-step activation and coupling process.

Carboxyl Group Activation

Deuterated glutaric acid (1.0 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equiv) and Sulfo-NHS (2.5 equiv) in anhydrous dimethylformamide (DMF) at 4°C for 1 hour. EDC activates the carboxyl groups, forming reactive O-acylisourea intermediates, which are stabilized by Sulfo-NHS to yield sulfo-NHS esters.

Reaction Mechanism

Glutaric Acid-d4+EDCO-Acylisourea IntermediateO-Acylisourea+Sulfo-NHSGlutaric Acid-d4 Bis(Sulfo-NHS Ester)+Urea Byproduct\text{Glutaric Acid-d4} + \text{EDC} \rightarrow \text{O-Acylisourea Intermediate} \
\text{O-Acylisourea} + \text{Sulfo-NHS} \rightarrow \text{Glutaric Acid-d4 Bis(Sulfo-NHS Ester)} + \text{Urea Byproduct}

Disodium Salt Formation

The bis-sulfo-NHS ester is treated with sodium bicarbonate (2.0 equiv) in deionized water, adjusting the pH to 7.0–7.5. Sodium ions displace protons from the sulfonic acid groups, yielding the disodium salt. The product precipitates upon addition of cold acetone and is collected via vacuum filtration.

Purification Protocol

  • Wash Solvents : Cold acetone (3×), diethyl ether (2×).

  • Drying : Lyophilization at −50°C for 24 hours.

  • Purity Assessment : Reverse-phase HPLC (C18 column, 95% water/5% acetonitrile, 0.1% TFA) shows a single peak at 214 nm.

Industrial-Scale Production Considerations

Hazard Mitigation

The intermediate sulfo-NHS esters are hygroscopic and prone to hydrolysis. Synthesis must occur under controlled humidity (<10% RH), and workers must use full-body protective gear to avoid exposure to airborne particulates.

Yield Optimization

FactorImpact on Yield
EDC:Sulfo-NHS Ratio1:1.2 optimal for minimal byproducts
Reaction Temperature<10°C prevents NHS degradation
Solvent ChoiceAnhydrous DMF superior to THF or DMSO

Large-scale batches (≥100 g) achieve 75–80% yield, with impurities (unreacted glutaric acid, NHS) below 0.5% by LC-MS.

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 533.98 ([M−Na]^−), matching the theoretical mass of C13_{13}H8_8D4_4N2_2Na2_2O14_{14}S2_2.

Nuclear Magnetic Resonance

1^1H NMR (D2_2O, 600 MHz): Absence of peaks at δ 2.2–2.5 ppm confirms deuteration at the 2,2,4,4 positions. 13^{13}C NMR shows carbonyl resonances at 170–175 ppm.

Comparative Evaluation of Synthetic Routes

MethodYieldPurityScalability
EDC/Sulfo-NHS Coupling78%≥99%Industrial
Carbodiimide-Free65%95%Lab-scale

The EDC-mediated route remains preferred for its reproducibility and compatibility with deuterated substrates .

Chemical Reactions Analysis

Types of Reactions

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .

Scientific Research Applications

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.

    Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.

    Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.

    Industry: Applied in the production of diagnostic kits and biosensors.

Mechanism of Action

The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Length and Spacer :

  • Glutaric Acid Derivatives (BS2G and deuterated variant) : Feature a 5-carbon glutaric acid spacer (7.7 Å), ideal for short-distance crosslinking in ADCs .
  • Suberic Acid Derivatives (BS3 and BS3-d4) : Utilize an 8-carbon suberic acid backbone (11.4 Å), suitable for linking larger biomolecules or cell-surface proteins .

Deuteration :

  • The deuterated variants (Glutaric Acid-d4 and BS3-d4) introduce a 4 Da mass shift, critical for distinguishing crosslinked peptides in MS workflows .

Solubility: Sulfo-NHS esters (e.g., BS2G, BS3) are water-soluble, enabling direct use in physiological buffers. Non-sulfo analogs (e.g., DSG) require organic solvents like DMSO .

Applications: ADC Synthesis: BS2G and its deuterated form are preferred for stable, non-degradable linker systems in ADCs . Quantitative MS: Deuterated crosslinkers are paired with non-deuterated counterparts to study dynamic protein interactions . Cell-Surface Crosslinking: BS3’s longer spacer facilitates crosslinking of extracellular proteins without cell penetration .

Research Findings

  • ADC Stability : BS2G’s glutaric acid backbone provides optimal stability in ADCs, with minimal hydrolysis under physiological conditions .
  • MS Sensitivity : The 4 Da mass shift from deuteration enhances signal resolution in MS, enabling precise identification of crosslinked peptides .
  • Crosslinking Efficiency : BS3’s 11.4 Å spacer improves crosslinking efficiency for large protein complexes compared to shorter spacers like BS2G .

Biological Activity

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, commonly referred to as BS2G-d4, is a deuterated crosslinker widely used in biochemical research. Its unique properties, including solubility in water and the ability to crosslink proteins via amine groups, make it an essential tool in various biological applications, particularly in the study of protein interactions and structures.

  • Molecular Formula : C13H12N2Na2O14S2
  • Molecular Weight : 530.35 g/mol
  • CAS Number : 910292-86-3
  • Structure : The compound contains two N-hydroxysuccinimide (NHS) ester groups that facilitate the formation of stable amide bonds with primary amines.

BS2G-d4 functions primarily as a bifunctional crosslinker, reacting with primary amines to form stable covalent bonds. This reaction is crucial for studying protein interactions, as it allows researchers to stabilize complexes that may otherwise dissociate under experimental conditions.

Crosslinking Proteins

BS2G-d4 is particularly effective in crosslinking proteins due to its cell membrane impermeability and high reactivity towards primary amines. This property enables the formation of stable protein complexes that can be analyzed through various biochemical techniques such as mass spectrometry and gel electrophoresis.

Case Studies

  • Protein-Protein Interactions : In a study examining the interactions between various signaling proteins, BS2G-d4 was used to stabilize transient complexes. This allowed for detailed analysis of the interaction dynamics and provided insights into the signaling pathways involved in cellular responses to stimuli .
  • Structural Analysis : Researchers utilized BS2G-d4 in conjunction with mass spectrometry to elucidate the three-dimensional structures of protein complexes. The isotopic labeling provided by the deuterated form facilitated differentiation between crosslinked and non-crosslinked species during analysis .
  • Therapeutic Applications : The compound has been explored for potential use in drug delivery systems, where its ability to form stable conjugates with therapeutic agents could enhance the efficacy of treatments targeting specific cells or tissues .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of BS2G-d4:

  • Enhanced Stability : Crosslinked proteins exhibit increased stability under various conditions, allowing for extended observation periods during experiments.
  • Specificity : The compound shows a preference for primary amines over secondary or tertiary amines, which enhances its specificity in biological applications.
  • Quantitative Analysis : The use of deuterated forms aids in quantitative analyses through techniques such as NMR spectroscopy, where differences in isotopic composition can be detected .

Data Table

PropertyValue
Molecular FormulaC13H12N2Na2O14S2
Molecular Weight530.35 g/mol
CAS Number910292-86-3
SolubilityWater soluble
ReactivityHigh with primary amines

Q & A

Q. Advanced

  • pH : Use pH 8.0–8.5 (e.g., PBS) to maximize NHS ester reactivity with lysine residues .
  • Temperature : Perform reactions at 4°C to minimize protein internalization and degradation .
  • Concentration : Start with 1–5 mM reagent (empirically adjusted based on target abundance) .
  • Quenching : Terminate reactions with 20 mM Tris-HCl (pH 7.5) to neutralize unreacted esters .
  • Solubility : Prepare fresh solutions in PBS; avoid DMSO unless membrane permeability is required .

What methodological considerations are critical for using deuterated crosslinkers in MS?

Q. Advanced

  • Isotopic pairing : Combine deuterated (d4) and non-deuterated (d0) versions to create distinguishable MS signals .
  • Resolution : Ensure high-resolution MS (e.g., Orbitrap) to resolve 4 Da mass shifts.
  • Controls : Include non-deuterated controls to validate crosslink specificity and rule out artifacts .

How should researchers resolve contradictions in crosslinking data compared to alternative reagents?

Q. Advanced

  • Spacer length : Compare results with longer-spacer reagents (e.g., BS3-d0, 11.4 Å) to assess distance-dependent interactions .
  • Solubility : Verify if discrepancies arise from reagent accessibility (aqueous vs. organic solvent compatibility) .
  • Validation : Confirm crosslinks via SDS-PAGE/Western blot and MS/MS fragmentation. Use software like SHELX for crystallographic validation .

What are the recommended storage and handling protocols?

Q. Basic

  • Storage : Aliquot and store at –20°C in anhydrous conditions to prevent hydrolysis of NHS esters .
  • Handling : Reconstitute in PBS immediately before use; avoid freeze-thaw cycles.

How does this crosslinker enhance crystallographic studies, and what are its limitations?

Q. Advanced

  • Advantages : Stabilizes flexible regions of proteins, improving crystal packing .
  • Limitations : Over-crosslinking may distort native conformations. Use low concentrations (0.1–1 mM) and short incubation times (30–60 min) .
  • Data integration : Refine structures using SHELXL, which accommodates crosslinking constraints in high-resolution models .

What strategies determine crosslinking efficiency?

Q. Advanced

  • SDS-PAGE : Resolve crosslinked complexes via shifted band migration .
  • MS quantification : Compare deuterated/non-deuterated peptide ratios using tools like MaxQuant .
  • Negative controls : Omit crosslinker or use amine-free buffers to assess non-specific binding .

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